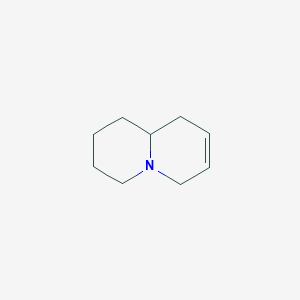

1,3,4,6,9,9a-Hexahydro-2H-quinolizine

Description

Properties

CAS No. |

1004-86-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

2,3,4,6,9,9a-hexahydro-1H-quinolizine |

InChI |

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3,9H,2,4-8H2 |

InChI Key |

UVGIYZMSZBBREW-UHFFFAOYSA-N |

SMILES |

C1CCN2CC=CCC2C1 |

Canonical SMILES |

C1CCN2CC=CCC2C1 |

Synonyms |

1,3,4,6,9,9a-Hexahydro-2H-quinolizine |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Recent studies have identified derivatives of 1,3,4,6,9,9a-hexahydro-2H-quinolizine as potential candidates for antiviral therapies. In particular, these derivatives have been evaluated for their ability to inhibit the main protease (M pro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies indicated that certain derivatives exhibited strong binding affinities (e.g., binding energy of −10.0 kcal/mol), suggesting their potential as antiviral agents against COVID-19 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that specific derivatives can exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain synthesized compounds demonstrated minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Anticancer Activity

In the realm of oncology, derivatives of this compound have been explored for their anticancer properties. Compounds based on this scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique structural features of these compounds contribute to their bioactivity by interacting with molecular targets involved in cancer progression .

Organic Photovoltaics

The compound's electron-donating nature has led to its use in the development of D–π–A (donor-π-acceptor) dyes for organic photovoltaic applications. These dyes are essential for enhancing the efficiency of solar cells by improving light absorption and charge transport properties .

Photodynamic Therapy

Due to its structural characteristics, this compound derivatives are being investigated as sensitizers in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to generate reactive oxygen species that can selectively destroy cancer cells upon light activation .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives often involves multi-step reactions that can be tailored to introduce various functional groups to enhance biological activity or material properties. For example:

| Compound | Synthesis Method | Target Application |

|---|---|---|

| Derivative A | Multi-component reaction | Antiviral agent |

| Derivative B | Cyclization reactions | Antimicrobial |

| Derivative C | Functionalization | Photodynamic therapy |

Case Study: Antiviral Derivatives

A study conducted on a series of quinolizine derivatives revealed that specific structural modifications significantly increased their binding affinity for M pro of SARS-CoV-2. The top-performing derivative exhibited a binding energy indicative of strong interaction with the target protein .

Case Study: Antimicrobial Screening

In antimicrobial testing against Mycobacterium smegmatis and Pseudomonas aeruginosa, several derivatives were synthesized and screened for activity using well diffusion methods. The results indicated that certain compounds had significant antibacterial effects with low MIC values .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Saturation and Functional Groups

- 1,6,9,9a-Tetrahydro-4H-quinolizine (CAS 1004-88-2): This compound has a lower degree of saturation (tetrahydro vs. hexahydro) and lacks the 2H configuration. Its molecular formula (C₉H₁₃N, MW 135.21) is simpler than the target compound, reducing steric hindrance and altering reactivity. Applications include intermediates in alkaloid synthesis .

- 1,6,7,8,9,9a-Hexahydro-4H-Quinolizin-4-one (CAS 111964-49-9): The presence of a ketone group at position 4 introduces polarity and hydrogen-bonding capacity. Spectral data (¹H-NMR: δ 4.94–4.87 ppm; IR: 1621 cm⁻¹ for C=O) distinguish it from the non-ketone target compound. Such derivatives are key intermediates in synthetic routes for bioactive molecules .

Substituent Effects

- Trans-6-propyl-1,6,7,8,9,9a-hexahydro-4-quinolizinone (9): A propyl substituent at position 6 increases hydrophobicity (logP) compared to unsubstituted analogs. Its molecular weight (195.16 g/mol) and NMR shifts (δ 0.92 ppm for terminal CH₃) reflect alkyl chain integration. Such modifications enhance lipophilicity, influencing bioavailability .

- The molecular complexity (C₂₄H₂₈N₂O₃) contrasts sharply with the simpler target compound, highlighting the role of substituents in modulating activity .

Fused-Ring Systems

- Julolidine (2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine): A fused benzene ring increases planarity and electron delocalization, improving UV absorption properties. Julolidine derivatives are widely used in dye chemistry and sensors due to their fluorescence .

- Indolo[2,3-a]quinolizine Derivatives (e.g., 1-Ethyl-2,3,4,6,7,12-hexahydroindoloquinolizine): Fusion with an indole ring introduces aromaticity and nitrogen atoms, altering electronic properties.

Physicochemical and Spectral Comparisons

| Compound | Molecular Formula | Key Functional Groups | ¹H-NMR Features | IR Peaks (cm⁻¹) | Applications |

|---|---|---|---|---|---|

| 1,3,4,6,9,9a-Hexahydro-2H-quinolizine | C₉H₁₅N | Bicyclic amine | Data not provided | Data not provided | Synthetic intermediate |

| 1,6,7,8,9,9a-Hexahydro-4H-Quinolizin-4-one | C₉H₁₃NO | Ketone | δ 4.94–4.87 (m, 1H) | 1621 (C=O) | Alkaloid precursor |

| Trans-6-propyl-4-quinolizinone (9) | C₁₂H₂₁NO | Propyl, ketone | δ 0.92 (t, J = 7.2 Hz, CH₃) | 2944, 2872 (C-H stretch) | Lipophilic intermediate |

| Julolidine | C₁₂H₁₅N | Fused benzene | δ 3.2–3.4 (m, CH₂-N) | 3054 (aromatic C-H) | Fluorescent dyes |

Q & A

Q. What are the recommended synthetic routes for 1,3,4,6,9,9a-Hexahydro-2H-quinolizine in academic settings?

- Methodological Answer : The compound can be synthesized via alkyl iodide-mediated cyclization of precursor alcohols. For example, treating the alcohol with iodine, triphenylphosphine, and imidazole in a toluene-acetonitrile (2:1) mixture generates an intermediate iodide, which spontaneously cyclizes to yield the quinolizine core in 74% yield . Alternatively, Bischler–Napieralski cyclization using POCl₃ forms iminium salts, which are reduced asymmetrically (e.g., with (1S,2S)-82) to achieve enantiomeric excesses up to 90.5% .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats, respirators).

- Immediate access to emergency eyewash stations and showers.

- Storage in sealed containers away from oxidizers.

Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Q. How is this compound characterized structurally?

- Methodological Answer : Multi-spectral analysis is essential:

- IR Spectroscopy : Bands at 2700–2900 cm⁻¹ confirm trans-configuration in quinolizidine systems .

- NMR : NMR data (e.g., δ 1.36 ppm for methyl groups) resolves stereochemical ambiguities .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 177 peak from reverse Diels-Alder cleavage) differentiate analogs like ajmalicine .

Advanced Research Questions

Q. How can stereochemical control be achieved during quinolizidine synthesis?

- Methodological Answer : Asymmetric transfer hydrogenation (ATH) with chiral catalysts (e.g., (1S,2S)-82) ensures enantioselectivity. For example, ATH of iminium salts yields products with 79–90.5% ee , critical for bioactive alkaloid synthesis . Steric hindrance and solvent polarity (e.g., toluene-acetonitrile mixtures) further refine stereochemical outcomes .

Q. What mechanistic insights guide the optimization of quinolizidine cyclization?

- Methodological Answer : In situ alkyl iodide formation avoids competing pathways (e.g., chloride byproducts). Kinetic studies show that polar aprotic solvents (e.g., acetonitrile) accelerate cyclization by stabilizing transition states . X-ray crystallography (e.g., Karplus-Diederichs refinement) validates intermediates and guides reaction tuning .

Q. How can computational modeling predict physicochemical properties of quinolizidine derivatives?

- Methodological Answer : Tools like ACD/Labs Percepta predict logP, pKa, and solubility using quantum-mechanical descriptors. For example, molecular dynamics simulations correlate substituent effects (e.g., fluorine or methyl groups) with bioavailability . Validate predictions experimentally via HPLC or DSC .

Q. What strategies evaluate the biological activity of quinolizidine analogs?

- Methodological Answer :

- In vivo models : Intraduodenal administration in anesthetized cats/dogs at 30 mg/kg assesses hypotensive activity. Monitor CNS side effects (e.g., stimulation) .

- In vitro assays : Receptor binding studies (e.g., steroid 5α-reductase inhibition) quantify IC₅₀ values .

Q. How do structural modifications influence quinolizidine bioactivity?

- Methodological Answer : Comparative SAR studies reveal:

- Methoxy groups (e.g., 9,10-dimethoxy substitutions) enhance receptor affinity via hydrophobic interactions .

- Fluorine substitution at C8/C9 increases metabolic stability but may reduce solubility .

Tabulated

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Ajmalicine | None | 12 µM |

| Fluorinated | C8-F, C9-F | 8 µM (↑ stability) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.